REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[CH:11](I)([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([CH3:13])[CH3:12])[C:5]#[N:6] |f:2.3.4|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
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Name
|
|
Quantity
|
6.05 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
|
Details
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to reflux where the reaction
|
Type
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TEMPERATURE
|
Details
|
was maintained for 24 h
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Duration
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24 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The material that remained was partitioned between ethyl acetate and water
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Type
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CUSTOM
|
Details
|
the aqueous phase was removed
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Type
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EXTRACTION
|
Details
|
extracted with additional ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1OC(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |